N-[2-(1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)ethyl]propanamide
Overview
Description
Mechanism of Action
Target of Action
(Z)-6,7-Dihydro ramelteon, also known as Ramelteon, is a selective melatonin agonist . It specifically targets the melatonin receptors MT1 and MT2 . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .
Mode of Action
Ramelteon works by mimicking melatonin (MT), a naturally occurring hormone that is produced during the sleep period and thought to be responsible for the regulation of circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors . The MT1 receptor is thought to preferentially induce sleepiness, while MT2 receptor activation preferentially influences regulation of circadian rhythms .
Biochemical Pathways
Ramelteon is metabolized in the body to four main metabolites, M-I, M-II, M-III, and M-IV . M-II has an affinity to MT1 and MT2 of about one-tenth of the parent compound, but its concentration in the circulation exceeds that of ramelteon by more than an order of magnitude . This suggests that M-II may also play a role in the drug’s effects.
Pharmacokinetics
Ramelteon undergoes rapid, high first-pass metabolism, and exhibits linear pharmacokinetics . Its half-life is longer than that of melatonin . In patients with mild or moderate hepatic impairment, exposure to ramelteon is increased 4- or 10-fold, respectively . It is extensively distributed into tissues .
Result of Action
Ramelteon is effective in decreasing latency to persistent sleep and increasing total sleep time . It has been shown to be effective in treating insomnia, particularly delayed sleep onset .
Action Environment
The efficacy and stability of Ramelteon can be influenced by environmental factors such as diet. For instance, a high-fat meal can delay the rate of absorption of Ramelteon, potentially decreasing its bioavailability . Therefore, it is recommended to avoid administration with or immediately after a high-fat meal .
Preparation Methods
The synthesis of N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide involves several steps. The synthetic route typically starts with the preparation of the cyclopentaebenzofuran core, followed by the introduction of the ethylidene and propanamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Comparison with Similar Compounds
N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide can be compared with other similar compounds, such as:
N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide: This compound shares a similar core structure but differs in the stereochemistry and specific functional groups.
Indanes: Compounds with a similar indane core structure but different substituents and functional groups.
The uniqueness of N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopentaebenzofuran-8-ylidene)ethyl]propanamide lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-7H,2-4,8-10H2,1H3,(H,17,18)/b12-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDOFSUSDKUIOZ-GHXNOFRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC=C1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC/C=C\1/CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365920-11-1 | |
Record name | (Z)-6,7-Dihydro ramelteon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365920111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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